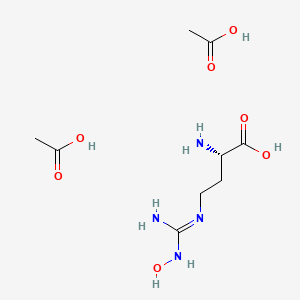

nor-NOHA acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginine. The process includes the following steps:

Hydroxylation: The primary step involves the hydroxylation of nor-L-arginine using hydroxylamine under controlled conditions.

Acetylation: The hydroxylated product is then acetylated using acetic anhydride to form the diacetate salt

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large-scale hydroxylation and acetylation reactions are conducted in batch reactors.

Purification: The product is purified using crystallization and filtration techniques to achieve high purity levels

Análisis De Reacciones Químicas

Types of Reactions: : nor-NOHA acetate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides are used for substitution reactions

Major Products: : The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Cancer Research: Nor-NOHA has demonstrated the ability to inhibit proliferation and induce apoptosis in HepG2 cells in vitro . It can also decrease the expression levels of Arg1 and MMP-2, while increasing the expression of P53 and ECD, as well as the production of NO . Furthermore, nor-NOHA can inhibit the invasion and migration of HepG2 cells, suggesting its potential to induce cell apoptosis and inhibit the invasive and migratory abilities of HepG2 cells by inhibiting Arg1 .

- Leukemia Research: Nor-NOHA has shown anti-leukemic activity in ARG2-expressing hypoxic cells . It effectively induced apoptosis in these cells under hypoxia, but not normoxia, and overcame hypoxia-mediated resistance towards BCR-ABL1 kinase inhibitors .

- Immunomodulation: Nor-NOHA can modulate arginase activity during Salmonella infection and affect T-cell dysfunction during injury generated by L. monocytogenes, as well as in human polymorphonuclear neutrophil granulocytes (PMNs) .

- Airway Hyperresponsiveness: Nor-NOHA has been shown to normalize the hyperresponsiveness of challenged airways to basal control in a guinea-pig model of allergic asthma . It can reverse the effects of the NOS inhibitor L-NAME on control airways .

- Restoration of Aortic Function: Animal studies have indicated that nor-NOHA treatment can fully restore the aortic response to acetylcholine (Ach) to that of healthy rats . This effect is mediated by an increase in NOS activity and EDHF, as well as a reduction in superoxide anion production . Nor-NOHA can also decrease IL-6 and VEGF plasma levels .

- Cutaneous Squamous Cell Carcinoma (cSCC): Topical application of nor-NOHA has been shown to decrease the volume and weight of PDVC57 tumors in wild-type mice . It also increases dendritic and T cell tumor-infiltration and PD-1 expression .

Data Table: Effects of nor-NOHA (acetate)

Case Studies

- Animal Study on Aortic Response: In an animal study, nor-NOHA treatment was able to fully restore the aortic response to Ach in rats to the levels observed in healthy rats . This beneficial effect was found to be mediated by an increase in NOS activity and EDHF, along with a reduction in superoxide anion production . The study also showed that nor-NOHA could decrease IL-6 and VEGF plasma levels in AIA rats, but it did not modify arthritis severity .

- Guinea-Pig Model of Allergic Asthma: In a guinea-pig model of allergic asthma, 5 μM nor-NOHA normalized the hyperresponsiveness of challenged airways to basal control . This effect was fully reversed by the NOS inhibitor L-NAME . The study also found that arginase activity in homogenates of hyperresponsive airways was significantly enhanced compared to controls .

- Murine Macrophages (RAW 264.7): nor-NOHA polarized murine macrophages (RAW 264.7) towards M1 phenotype, increased NO, and reduced Mtb in RAW macrophages .

- Balb/c mice: In Balb/c mice, nor-NOHA reduced pulmonary arginase and increased the antimicrobial metabolite spermine in association with a trend towards reduced Mtb CFU in lung .

- Humanized immune system (HIS) mice: In humanized immune system (HIS) mice, HIV infection increased plasma arginase and heightened the pulmonary arginase response to Mtb. Treatment with nor-NOHA increased cytokine responses to Mtb and Mtb/HIV in lung tissue but did not significantly alter bacterial burden or viral load .

Mecanismo De Acción

The mechanism of action of nor-NOHA acetate involves the inhibition of arginase, an enzyme that catalyzes the hydrolysis of L-arginine into urea and L-ornithine. By inhibiting arginase, this compound increases the availability of L-arginine for nitric oxide synthase, which produces nitric oxide, a critical signaling molecule in various physiological processes. This inhibition is reversible and specific to arginase, without affecting other enzymes such as nitric oxide synthase .

Comparación Con Compuestos Similares

Similar Compounds

Nω-hydroxy-L-arginine: Another arginase inhibitor but less potent compared to nor-NOHA acetate.

α-difluoromethylornithine: An arginase inhibitor with different structural properties.

Sauchinone: A plant-derived arginase inhibitor with unique pharmacological effects.

Uniqueness: : this compound is unique due to its high potency and specificity as an arginase inhibitor. It exhibits a significantly lower inhibition constant (Ki) compared to similar compounds, making it a valuable tool in biochemical and medical research .

Propiedades

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFYTZJPYBMTCT-QTNFYWBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.